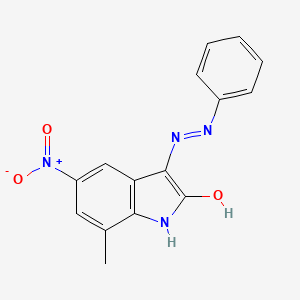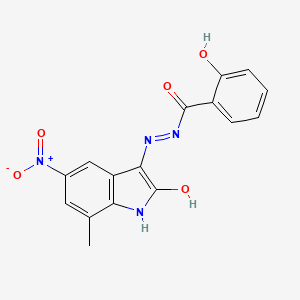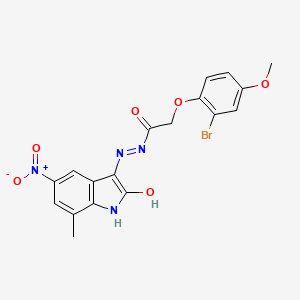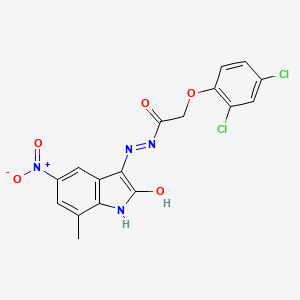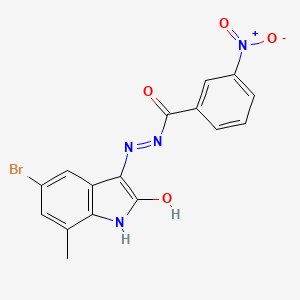![molecular formula C15H11N5O5 B3829991 5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3829991.png)
5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]
Vue d'ensemble
Description
5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is a chemical compound that has been extensively studied in the field of biochemistry and medicinal chemistry. It is commonly known as DNPH-hydrazine and is used as a reagent for the detection of carbonyl compounds in various biological samples.
Mécanisme D'action
The mechanism of action of DNPH-hydrazine involves the formation of a hydrazone derivative through the reaction with carbonyl compounds. The reaction is carried out in an acidic medium, which facilitates the formation of the hydrazone derivative. The formation of the hydrazone derivative is a specific reaction, which allows the detection of carbonyl compounds in various biological samples.
Biochemical and Physiological Effects:
DNPH-hydrazine does not have any direct biochemical or physiological effects as it is used as a reagent for the detection of carbonyl compounds. However, the detection of carbonyl compounds in various biological samples can provide important information about the oxidative stress and damage caused by reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DNPH-hydrazine as a reagent for the detection of carbonyl compounds include its specificity, sensitivity, and ease of use. DNPH-hydrazine can detect carbonyl compounds in various biological samples with high accuracy and precision. However, there are certain limitations associated with the use of DNPH-hydrazine such as interference from other compounds, variability in the reaction conditions, and the need for optimization of the analytical techniques.
Orientations Futures
There are several future directions for research related to DNPH-hydrazine. One of the areas of research is the development of new analytical techniques for the detection of carbonyl compounds. Another area of research is the application of DNPH-hydrazine in the detection of carbonyl compounds in various diseases such as cancer, Alzheimer's disease, and diabetes. Furthermore, the study of the mechanism of action of DNPH-hydrazine can provide important insights into the oxidative stress and damage caused by reactive oxygen species.
Applications De Recherche Scientifique
DNPH-hydrazine is widely used as a reagent for the detection of carbonyl compounds in various biological samples such as proteins, lipids, and nucleic acids. The reaction between DNPH-hydrazine and carbonyl compounds leads to the formation of a stable hydrazone derivative, which can be easily detected through various analytical techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry.
Propriétés
IUPAC Name |
3-[(2,4-dinitrophenyl)diazenyl]-5-methyl-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O5/c1-8-2-4-11-10(6-8)14(15(21)16-11)18-17-12-5-3-9(19(22)23)7-13(12)20(24)25/h2-7,16,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSSLYXMAGNWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



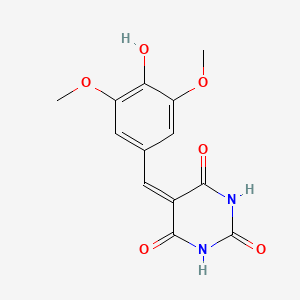
![N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B3829910.png)
